molecular formula C7H16N2 B1438631 (S)-1-Ethyl-2-methyl-piperazine CAS No. 1033717-23-5

(S)-1-Ethyl-2-methyl-piperazine

Cat. No. B1438631
CAS RN: 1033717-23-5
M. Wt: 128.22 g/mol
InChI Key: AKCOBIDAJNERRN-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

HIV-1 Inhibitors

Piperazine-based compounds have been identified as potent HIV-1 inhibitors, with specific focus on CCR5 antagonists. These compounds, including derivatives of (S)-1-Ethyl-2-methyl-piperazine, have shown significant efficacy in inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs), demonstrating excellent oral bioavailability across multiple animal models (Tagat et al., 2001).

Herbicides and Plant Growth Regulators

Derivatives of 1-ethyl-2-methyl-piperazine have been evaluated for potential use as herbicides and plant growth regulators. These compounds have shown promising herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova et al., 2014).

Flame Retardants

Research into the application of piperazine-phosphonates derivatives on cotton fabric for flame retardancy reveals the potential of these compounds to enhance the thermal decomposition resistance of cotton, offering new pathways for developing flame-retardant materials (Nguyen et al., 2014).

Serotonin Receptor Studies

The synthesis and application of radiolabeled piperazine derivatives for studying serotonin (5-HT1A) receptors via positron emission tomography (PET) demonstrate the compound's utility in neurological research, offering insights into serotonergic neurotransmission (Plenevaux et al., 2000).

Antimicrobial Agents

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities, showing potent antibacterial effects against various bacterial strains. This highlights the potential for developing new antimicrobial agents based on piperazine scaffolds (Patel et al., 2007).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It may include toxicity information, safety precautions, and first aid measures .

Future Directions

This involves considering potential future applications and areas of research for the compound .

properties

IUPAC Name

(2S)-1-ethyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCOBIDAJNERRN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCNC[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Ethyl-2-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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